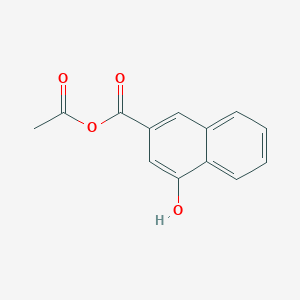

2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid

Description

2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid is a mixed anhydride derived from 4-hydroxy-2-naphthalenecarboxylic acid and acetic acid. Structurally, it consists of a naphthalene ring substituted with a hydroxyl group at position 4 and a carboxylic acid group at position 2, which forms an anhydride linkage with acetic acid. This compound is synthesized via the reaction of 4-hydroxy-2-naphthalenecarboxylic acid with acetic anhydride, a common method for forming mixed anhydrides . Its reactivity is influenced by both the aromatic naphthalene core and the electrophilic anhydride group, making it useful in organic synthesis, particularly for acylations .

Structure

3D Structure

Properties

Molecular Formula |

C13H10O4 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

acetyl 4-hydroxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H10O4/c1-8(14)17-13(16)10-6-9-4-2-3-5-11(9)12(15)7-10/h2-7,15H,1H3 |

InChI Key |

BCIMVNPBJISARS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(=O)C1=CC2=CC=CC=C2C(=C1)O |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

-

- 4-Hydroxy-2-naphthoic acid

- Acetic anhydride

-

- Mild temperatures (typically below 60°C)

- Controlled pH to avoid side reactions

Detailed Synthetic Procedures

Acetylation Reaction

The acetylation of 4-hydroxy-2-naphthoic acid is performed by mixing the acid with acetic anhydride in a suitable solvent, often under inert atmosphere conditions to minimize moisture and contamination.

-

- Dissolve 4-hydroxy-2-naphthoic acid in a solvent (e.g., dichloromethane).

- Add acetic anhydride in excess to ensure complete acetylation.

- Stir the mixture at room temperature for several hours.

- Monitor the reaction progress using thin-layer chromatography (TLC).

-

- Quench the reaction by adding water or dilute acid.

- Extract the organic layer and dry over anhydrous sodium sulfate.

- Evaporate the solvent to obtain crude product.

-

- Purify the crude product using column chromatography or recrystallization.

Alternative Methods

In addition to direct acetylation, other methods may be employed to synthesize derivatives or related compounds that can subsequently yield the desired anhydride:

Kolbe-Schmitt Reaction : This method can produce hydroxynaphthoic acids that serve as precursors for further acetylation.

Friedel-Crafts Acylation : Utilizing naphthalene derivatives followed by oxidation can lead to substituted naphthoic acids which can then be acetylated.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct Acetylation | Simple procedure, high yield | Sensitive to moisture; requires careful pH control |

| Kolbe-Schmitt Reaction | Produces multiple hydroxynaphthoic acids | More complex; requires additional purification steps |

| Friedel-Crafts Acylation | Versatile for various substitutions | Potential for multiple products; requires strong acids |

Research Findings and Applications

Research indicates that compounds like acetyl 4-hydroxy-2-naphthoic anhydride possess chromophoric properties, making them suitable for applications in dyes and pigments. The presence of both hydroxyl and acetyl functionalities allows for further chemical modifications, enhancing their utility in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form 2-naphthalenecarboxylic acid and acetic acid.

Acetylation: Can react with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions

Hydrolysis: Water, often under acidic or basic conditions.

Acetylation: Alcohols, typically in the presence of a base or acid catalyst.

Aminolysis: Amines, usually under mild heating.

Major Products

Hydrolysis: 2-Naphthalenecarboxylic acid and acetic acid.

Acetylation: Esters of 2-naphthalenecarboxylic acid.

Aminolysis: Amides of 2-naphthalenecarboxylic acid.

Scientific Research Applications

Organic Synthesis

Acetylation Reactions

The primary application of 2-naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid is in acetylation processes. This compound is utilized to introduce acetyl groups into various substrates, enhancing their solubility and reactivity. The selective acetylation of hydroxynaphthoic acids allows for the purification and isolation of specific isomers, which can be critical in pharmaceutical applications .

Dye Production

This compound serves as an intermediate in synthesizing dyes and pigments. The introduction of acetyl groups modifies the electronic properties of naphthalene derivatives, making them suitable for use in colorants for textiles and plastics .

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is instrumental in the synthesis of several APIs. For instance, it has been involved in producing analgesics like aspirin through the acetylation of salicylic acid. This reaction underscores the importance of 2-naphthalenecarboxylic acid derivatives in developing pain relief medications .

Anti-inflammatory Agents

Research indicates that derivatives of naphthoic acids exhibit anti-inflammatory properties by interacting with the aryl hydrocarbon receptor (AhR). For example, 1,4-dihydroxy-2-naphthoic acid has shown significant anti-inflammatory activity in vitro by modulating gene expression related to inflammation . The structure-activity relationship studies suggest that modifications at the hydroxyl and carboxyl positions can enhance biological activity.

Plasticizers and Coatings

In industrial chemistry, derivatives of this compound are utilized as plasticizers, enhancing the flexibility and durability of plastics. Additionally, they are used in coatings that require improved adhesion and chemical resistance .

Agricultural Chemicals

The synthesis of pesticides and herbicides often involves naphthoic acid derivatives due to their ability to modify biological activity effectively. The introduction of acetyl groups can enhance the efficacy and stability of these compounds in agricultural applications .

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid involves its reactivity as an anhydride. It can undergo nucleophilic acyl substitution reactions where the anhydride group is attacked by nucleophiles such as water, alcohols, or amines. This leads to the formation of various products such as acids, esters, or amides, depending on the nucleophile involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Physicochemical Properties

- Stability : Mixed anhydrides (e.g., target compound) are generally less stable than cyclic anhydrides (e.g., phthalic anhydride) due to susceptibility to hydrolysis .

- Reactivity: The hydroxyl group at position 4 may enhance nucleophilic substitution reactions, distinguishing it from non-hydroxylated analogs like 1,8-naphthalenedicarboxylic anhydride .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Acylation Reactions

Table 2: Thermal Stability

| Compound | Decomposition Temperature (°C) | Hydrolysis Rate (H₂O) |

|---|---|---|

| Acetic anhydride | 139–140 | Rapid |

| Phthalic anhydride | 131–134 | Moderate |

| Target Compound | Not reported | Expected to be rapid |

Biological Activity

2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid (CAS No. 1081817-53-9) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its naphthalene backbone with a carboxylic acid and hydroxyl functional groups, which contribute to its reactivity and biological properties. The molecular formula is , and its structure can be depicted as follows:

Antimicrobial Activity

Research has indicated that derivatives of naphthalene compounds exhibit significant antimicrobial properties. For instance, studies have shown that 2-naphthalenecarboxylic acid derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-Naphthalenecarboxylic acid | S. aureus | 15 |

| 2-Naphthalenecarboxylic acid | E. coli | 12 |

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induces apoptosis in a dose-dependent manner. The IC50 values for HeLa and MCF-7 cells were found to be approximately 25 µM and 30 µM, respectively.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The biological activity of 2-naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid is attributed to its ability to interact with cellular enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of protein arginine methyltransferases (PRMTs), which are critical in regulating gene expression and signal transduction pathways.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several naphthalene derivatives, including the compound . The results indicated a strong correlation between the presence of hydroxyl groups and increased antimicrobial activity, highlighting the importance of functional group positioning in enhancing biological effects .

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of naphthalene derivatives in a murine model of arthritis. The compound significantly reduced joint swelling and inflammation markers compared to the control group, suggesting its potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Naphthalenecarboxylic acid, 4-hydroxy-, anhydride with acetic acid, and how do reaction conditions influence yield?

- Methodology :

- Acetylation : React 4-hydroxy-2-naphthalenecarboxylic acid with acetic anhydride under acidic catalysis (e.g., concentrated H₂SO₄) at 50–80°C. Monitor progress via thin-layer chromatography (TLC).

- Workup : Quench excess anhydride with ice water, followed by recrystallization from ethanol/water mixtures to isolate the product. Yield optimization requires precise stoichiometry (1:2 molar ratio of acid to anhydride) and controlled temperature to minimize hydrolysis .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 50–80°C |

| Catalyst | H₂SO₄ (1–2% v/v) |

| Reaction Time | 2–4 hours |

Q. How is the purity and structural integrity of this anhydride characterized in academic research?

- Analytical Techniques :

- FTIR : Confirm ester C=O stretch (~1760 cm⁻¹) and absence of hydroxyl peaks (~3400 cm⁻¹) .

- NMR : ¹H NMR (CDCl₃) should show acetyl protons (δ 2.1–2.3 ppm) and aromatic protons (δ 7.5–8.5 ppm). ¹³C NMR confirms anhydride carbonyls (~168–170 ppm) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity >98% .

Advanced Research Questions

Q. What experimental designs are employed to resolve contradictions in reported catalytic efficiencies for its synthesis?

- Contradiction Analysis :

- Controlled Variable Testing : Systematically vary catalysts (e.g., H₂SO₄ vs. p-toluenesulfonic acid), solvents (neat vs. toluene), and moisture levels. Compare yields and side products (e.g., hydrolyzed acetic acid) via GC-MS .

- Statistical Models : Apply factorial design (e.g., 2³ factorial) to identify interactions between temperature, catalyst concentration, and reaction time .

Q. How can kinetic studies elucidate the hydrolysis mechanism of this anhydride in aqueous systems?

- Methodology :

- Raman Spectroscopy : Track hydrolysis in real-time using flow-through cells. Assign bands for anhydride (1760 cm⁻¹) and acetic acid (1710 cm⁻¹) .

- Kinetic Modeling : Fit data to pseudo-first-order kinetics. Calculate activation energy (Eₐ) via Arrhenius plots under varied pH (3–9) .

Q. What strategies mitigate competing side reactions during large-scale synthesis?

- Optimization Approaches :

- Moisture Control : Conduct reactions under nitrogen atmosphere with molecular sieves to suppress hydrolysis .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for enhanced selectivity. Compare turnover frequencies (TOF) via in situ IR .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve anhydride stability versus protic solvents .

Data Contradiction & Reproducibility

Q. How can researchers reconcile discrepancies in reported melting points or spectral data for this compound?

- Root-Cause Analysis :

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., unreacted starting material or dimerized species) .

- Crystallography : Compare single-crystal X-ray diffraction data with literature to confirm polymorphic forms .

Safety & Handling

Q. What are the critical safety protocols for handling acetic anhydride derivatives in academic labs?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.